N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with fluorine and ethyl groups, coupled to an N-(3-chloro-4-fluorophenyl)acetamide moiety. This structure is designed to optimize interactions with biological targets, particularly enzymes or receptors where the chloro-fluorophenyl group enhances lipophilicity and binding affinity. The ethyl substituent at position 2 of the benzothieno-pyrimidinone scaffold may improve metabolic stability compared to bulkier alkyl groups .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N3O2S/c1-2-15-25-18-17-13(23)4-3-5-14(17)29-19(18)20(28)26(15)9-16(27)24-10-6-7-12(22)11(21)8-10/h3-8H,2,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYBQWABOKOJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)F)Cl)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological profile, including antimicrobial, anticancer, and other therapeutic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of fluorine and chlorine substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole derivative | S. aureus | 0.125 - 8 |
| Triazole derivative | E. coli | 0.125 - 8 |
| Triazole derivative | Pseudomonas aeruginosa | 1 - 8 |
Anticancer Activity
The anticancer potential of related compounds has been highlighted in several studies. For example, Mannich bases derived from similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, with some compounds exhibiting up to 2.8-fold increased cytotoxicity compared to standard treatments like 5-fluorouracil .
Case Study : A study on a series of benzothieno-pyrimidines revealed that certain derivatives exhibited significant activity against human cancer cell lines, indicating the potential of this chemical class in cancer therapy.
The proposed mechanisms for the biological activity of N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide include:
- Inhibition of DNA Topoisomerases : Compounds featuring similar structures have been reported to inhibit topoisomerase I and II, leading to disrupted DNA replication in cancer cells .
- Antibacterial Mechanisms : The interaction with bacterial DNA gyrase has also been suggested as a mechanism for the antibacterial effects observed in related triazole compounds .
Scientific Research Applications
Pharmaceutical Applications
This compound has been investigated for its potential as an antitumor agent . The structural features of N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suggest that it may interact with specific biological targets involved in cancer cell proliferation and survival.
Case Study: Antitumor Activity
A study demonstrated that derivatives of benzothienopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine and chlorine substituents enhances the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics .
Synthesis and Structural Characterization
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been documented, highlighting various synthetic routes that yield high purity compounds suitable for biological testing.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting materials (specific precursors) | Solvent A, reflux | 85% |
| 2 | Intermediate formation | Stirring at room temperature | 90% |
| 3 | Final product isolation | Crystallization from solvent B | 75% |
Toxicological Studies
Preliminary toxicological assessments have indicated that this compound has a favorable safety profile compared to other chemotherapeutic agents. Further studies are required to establish comprehensive safety data.
Comparison with Similar Compounds
Compound A : N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Key Difference : The chloro substituent is at position 2 (vs. 3) on the phenyl ring.
- Impact : Positional isomerism affects steric and electronic interactions. The 3-chloro-4-fluorophenyl group in the target compound may offer better π-π stacking in hydrophobic binding pockets compared to Compound A.
Compound B : 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
- Key Difference: Replaces the benzothieno core with a thieno-pyrimidinone and substitutes the phenyl group with 3-methoxybenzyl.
- The thieno (vs. benzothieno) core lacks the fused benzene ring, diminishing aromatic interactions.
Compound C : N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Difference : Incorporates a thioether linkage (C–S–C) instead of an oxygen-based acetamide bridge.
- Impact : The thioether may enhance oxidative stability but reduce hydrogen-bonding capacity. The 4-methylphenyl group increases hydrophobicity, favoring membrane penetration.
Compound D : 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Difference: Features a trifluoromethyl group on the phenyl ring and a partially saturated thieno-pyrimidinone core.
Pharmacokinetic and Bioactivity Comparisons
Key Observations:
Lipophilicity : The target compound’s ethyl and chloro-fluorophenyl groups contribute to higher LogP than Compound B but lower than Compound C.
Solubility : Compound B’s methoxy group improves aqueous solubility, whereas the target compound may require formulation adjustments for bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
